molecular formula C20H18FN3O4S2 B11438906 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11438906
M. Wt: 447.5 g/mol
InChI Key: YEUIQAOEWOTODF-UHFFFAOYSA-N
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Description

2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyrimidine ring with sulfonyl and acetamide groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include ethylbenzenesulfonyl chloride, fluorophenylamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups. Common reagents and conditions for these reactions vary, but they typically involve solvents like dichloromethane or ethanol and catalysts to enhance reaction rates.

Scientific Research Applications

2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE include other pyrimidine derivatives with sulfonyl and acetamide groups. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

Properties

Molecular Formula

C20H18FN3O4S2

Molecular Weight

447.5 g/mol

IUPAC Name

2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H18FN3O4S2/c1-2-13-3-9-16(10-4-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-7-5-14(21)6-8-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

YEUIQAOEWOTODF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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